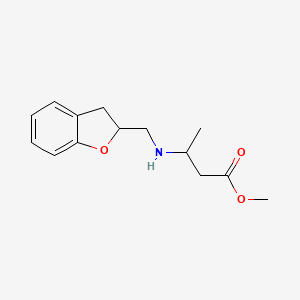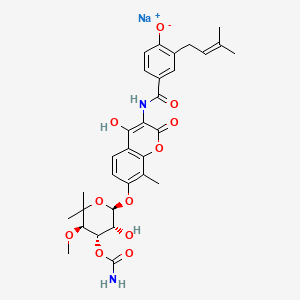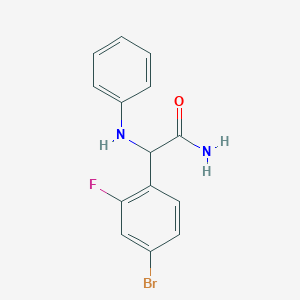
Methyl 3-(2,3-dihydro-1-benzofuran-2-ylmethylamino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2,3-dihydro-1-benzofuran-2-ylmethylamino)butanoate, also known as MDB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MDB is a synthetic compound that belongs to the class of benzofuran derivatives and has been shown to possess a wide range of pharmacological activities.
Mécanisme D'action
The exact mechanism of action of Methyl 3-(2,3-dihydro-1-benzofuran-2-ylmethylamino)butanoate is not fully understood. However, studies have shown that the compound interacts with various molecular targets, including enzymes and receptors, leading to the modulation of various signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. The compound has been shown to reduce inflammation, inhibit tumor growth, and prevent thrombosis. Additionally, this compound has been shown to improve cognitive function and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-(2,3-dihydro-1-benzofuran-2-ylmethylamino)butanoate has several advantages for use in laboratory experiments. The compound is stable, easy to synthesize, and has a well-characterized chemical structure. However, one of the limitations of using this compound in laboratory experiments is its low solubility in water, which can affect its bioavailability and limit its use in certain assays.
Orientations Futures
There are several potential future directions for the research and development of Methyl 3-(2,3-dihydro-1-benzofuran-2-ylmethylamino)butanoate. One possible direction is the investigation of its potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to identify potential molecular targets for drug development. Finally, the development of novel formulations and delivery systems for this compound could increase its bioavailability and enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of Methyl 3-(2,3-dihydro-1-benzofuran-2-ylmethylamino)butanoate involves a multi-step process that includes the reaction of 2,3-dihydro-1-benzofuran with butylamine, followed by the addition of methyl chloroformate. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
Methyl 3-(2,3-dihydro-1-benzofuran-2-ylmethylamino)butanoate has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiovascular diseases. The compound has been shown to possess anti-inflammatory, anti-cancer, and anti-thrombotic properties, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
methyl 3-(2,3-dihydro-1-benzofuran-2-ylmethylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(7-14(16)17-2)15-9-12-8-11-5-3-4-6-13(11)18-12/h3-6,10,12,15H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWNGBHAODRACF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCC1CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide](/img/structure/B7559117.png)
![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-[(4-methylphenyl)methyl]-N-propylacetamide](/img/structure/B7559131.png)

![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-(1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxalin-5-yl)ethanone](/img/structure/B7559143.png)


![2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone](/img/structure/B7559169.png)
![4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide](/img/structure/B7559175.png)
![3-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-1,2-oxazole-4-carboxamide](/img/structure/B7559197.png)
![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile](/img/structure/B7559198.png)
![2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propylamino]acetic acid](/img/structure/B7559206.png)
![2-[(2-Methylbenzoyl)-propylamino]acetic acid](/img/structure/B7559207.png)